Foradil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Foradil, also known as formoterol fumarate, is a long-acting beta2-adrenergic agonist used primarily as a bronchodilator. It is commonly prescribed for the management of asthma, chronic obstructive pulmonary disease (COPD), and exercise-induced bronchospasm. This compound works by relaxing the muscles in the airways, thereby improving breathing and reducing symptoms associated with these respiratory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formoterol fumarate is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the intermediate: The process begins with the reaction of 4-methoxyphenylacetonitrile with methylamine to form the intermediate, 4-methoxyphenylacetone.
Reductive amination: The intermediate undergoes reductive amination with 2-(chloromethyl)oxirane to yield the racemic mixture of formoterol.
Resolution of enantiomers: The racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Formation of fumarate salt: The active enantiomer is reacted with fumaric acid to form formoterol fumarate
Industrial Production Methods: Industrial production of formoterol fumarate follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in compliance with Good Manufacturing Practices (GMP) to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Formoterol fumarate undergoes various chemical reactions, including:
Oxidation: Formoterol can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert formoterol into its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions
Major Products Formed:
Oxidation: Oxidized derivatives of formoterol.
Reduction: Reduced derivatives of formoterol.
Substitution: Halogenated formoterol derivatives
Scientific Research Applications
Formoterol fumarate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta2-adrenergic agonists and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively studied for its therapeutic effects in respiratory diseases, including asthma and COPD.
Industry: Used in the development of inhalation devices and formulations for respiratory therapies
Mechanism of Action
Formoterol fumarate exerts its effects by selectively binding to beta2-adrenergic receptors in the bronchial smooth muscle. This binding activates adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation. The compound has a rapid onset of action and a long duration of effect, making it suitable for both acute and maintenance therapy .
Comparison with Similar Compounds
Salmeterol: Another long-acting beta2-adrenergic agonist used for asthma and COPD.
Albuterol (Salbutamol): A short-acting beta2-adrenergic agonist used for quick relief of bronchospasm.
Indacaterol: An ultra-long-acting beta2-adrenergic agonist used for COPD.
Comparison:
Onset of Action: Formoterol has a rapid onset of action (2-3 minutes), similar to albuterol, but faster than salmeterol.
Duration of Effect: Formoterol has a long duration of action (up to 12 hours), comparable to salmeterol but shorter than indacaterol.
Therapeutic Use: Formoterol is used for both acute relief and maintenance therapy, whereas salmeterol and indacaterol are primarily used for maintenance
Formoterol fumarate stands out due to its unique combination of rapid onset and long duration of action, making it a versatile option for managing respiratory conditions.
Properties
Molecular Formula |
C42H54N4O13 |
---|---|
Molecular Weight |
822.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate |
InChI |
InChI=1S/2C19H24N2O4.C4H4O4.H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);1H2/b;;2-1+;/t2*13-,19+;;/m11../s1 |
InChI Key |
BPXZSHHCUKRDHD-HTLUESNNSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.